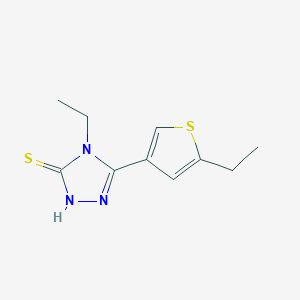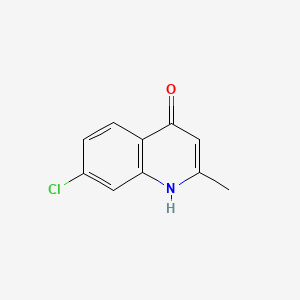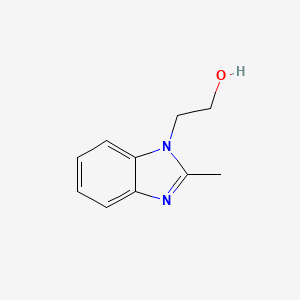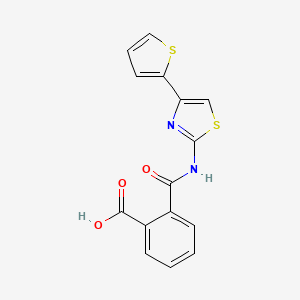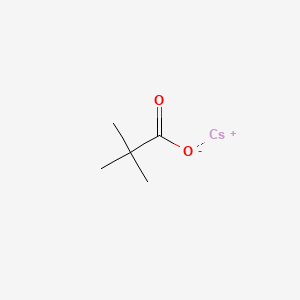
Cäsium-pivalat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cesium pivalate is extensively used in scientific research, particularly in:
Chemistry: It serves as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions
Biology and Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It plays a role in the production of high-performance polymers and other industrial chemicals.
Wirkmechanismus
Target of Action
Cesium pivalate is primarily used as an organic base in various chemical reactions . Its main targets are the reactants in these reactions, where it acts as a base to facilitate the reaction process .
Mode of Action
Cesium pivalate interacts with its targets by accepting protons due to its basic nature . This interaction can facilitate various chemical reactions, including palladium-catalyzed cross-coupling and carbonylation reactions .
Biochemical Pathways
The exact biochemical pathways affected by cesium pivalate are dependent on the specific reactions it is involved in. For instance, it can be used to synthesize fluoren-9-one derivatives by cyclocarbonylation of o-halobiaryls in the presence of a palladium catalyst . It can also participate in the synthesis of fused heterocycles (dihydrobenzofurans and indolines) from o-bromo phenol and aniline precursors via Pd-catalyzed intramolecular coupling of two C(sp3)-H bonds .
Result of Action
The molecular and cellular effects of cesium pivalate’s action are largely dependent on the specific reactions it is used in. For example, in palladium-catalyzed reactions, it can help facilitate the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of cesium pivalate can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, its solubility in organic solvents makes it particularly useful in reactions that take place in such environments .
Biochemische Analyse
Biochemical Properties
Cesium pivalate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is used as a base in palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, cyclocarbonylation, and C-H activation . Cesium pivalate interacts with enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s ability to stabilize reaction intermediates and enhance reaction rates makes it a valuable tool in organic synthesis.
Cellular Effects
Cesium pivalate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . The compound’s impact on cell function is mediated through its interactions with key biomolecules, which can alter cellular responses and physiological outcomes.
Molecular Mechanism
At the molecular level, cesium pivalate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with enzymes and substrates, stabilizing transition states and facilitating catalytic processes . This mechanism of action is crucial for its role in enhancing the efficiency of biochemical reactions and influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cesium pivalate can change over time due to its stability and degradation properties. The compound is known to decompose at high temperatures, with significant weight loss observed due to dehydration and desolvation . Long-term studies have shown that cesium pivalate can have lasting effects on cellular function, with potential implications for its use in biochemical research and applications.
Dosage Effects in Animal Models
The effects of cesium pivalate vary with different dosages in animal models. Studies have indicated that higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact on physiological functions . Understanding the dosage-dependent effects of cesium pivalate is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
Cesium pivalate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways is critical for its function in biochemical reactions, as it can modulate the activity of key enzymes and alter the flow of metabolic intermediates.
Transport and Distribution
Within cells and tissues, cesium pivalate is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which can affect its activity and function. Understanding the transport and distribution mechanisms of cesium pivalate is important for optimizing its use in biochemical applications.
Subcellular Localization
Cesium pivalate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization can impact the compound’s activity and function, as it interacts with different biomolecules within various cellular environments
Vorbereitungsmethoden
Cesium pivalate can be synthesized through the reaction of pivalic acid with cesium carbonate in an organic solvent . The reaction typically occurs at room temperature and yields cesium pivalate as a white powder . Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Cesium pivalate undergoes several types of chemical reactions, including:
Substitution Reactions: It is used as a base in palladium-catalyzed Mizoroki-Heck reactions.
Cyclocarbonylation: It helps synthesize fluoren-9-one derivatives by cyclocarbonylation of o-halobiaryls in the presence of a palladium catalyst.
Intramolecular Coupling: It facilitates the formation of fused heterocycles like dihydrobenzofurans and indolines from o-bromo phenol and aniline precursors.
Vergleich Mit ähnlichen Verbindungen
Cesium pivalate is part of the alkali metal carboxylates family, which includes compounds like lithium pivalate, sodium pivalate, potassium pivalate, and rubidium pivalate . Compared to these compounds, cesium pivalate exhibits higher catalytic activity and better solubility in organic solvents . This makes it particularly effective in reactions requiring high reactivity and solubility.
Similar Compounds
- Lithium pivalate
- Sodium pivalate
- Potassium pivalate
- Rubidium pivalate
Cesium pivalate stands out due to its unique combination of high catalytic activity and solubility, making it a valuable compound in various chemical applications .
Eigenschaften
IUPAC Name |
cesium;2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Cs/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUAXNPXVXCCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9CsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342654 | |
| Record name | Cesium pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20442-70-0 | |
| Record name | Cesium pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium Pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)
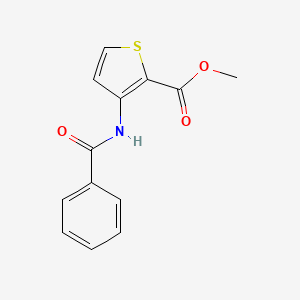
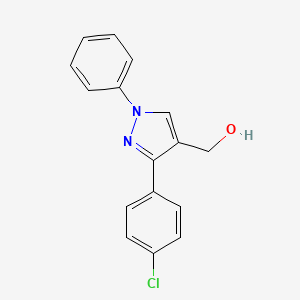
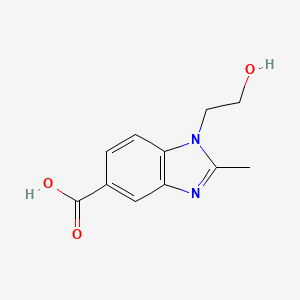
![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)
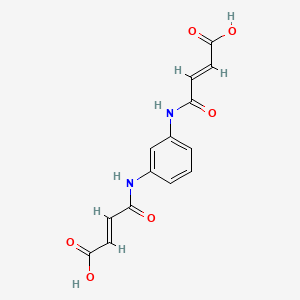
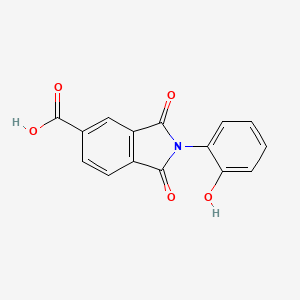
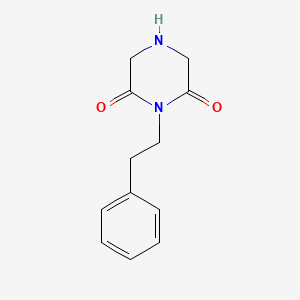
![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)
